molecular formula C12H18O4 B020554 3,4-dibutoxycyclobut-3-ene-1,2-dione CAS No. 2892-62-8

3,4-dibutoxycyclobut-3-ene-1,2-dione

Cat. No.: B020554
CAS No.: 2892-62-8
M. Wt: 226.27 g/mol
InChI Key: XBRWELTXMQSEIN-UHFFFAOYSA-N
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Description

N-ArachidonylGABA is a compound that combines the neurotransmitter gamma-aminobutyric acid with an arachidonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ArachidonylGABA can be synthesized through the acylation of gamma-aminobutyric acid with arachidonic acid. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the gamma-aminobutyric acid and arachidonic acid .

Industrial Production Methods

While specific industrial production methods for N-ArachidonylGABA are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-ArachidonylGABA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include hydroxylated, epoxidized, and saturated derivatives of N-ArachidonylGABA, as well as substituted derivatives at the gamma-aminobutyric acid moiety .

Scientific Research Applications

N-ArachidonylGABA has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-Arachidonoyl glycine
  • N-Arachidonoyl phenylalanine
  • N-Arachidonoyl tyrosine
  • N-Arachidonoyl tryptophan

Uniqueness

N-ArachidonylGABA is unique among arachidonoyl amino acids due to its combination of gamma-aminobutyric acid and arachidonic acid, which allows it to interact with both gamma-aminobutyric acid receptors and lipid signaling pathways. This dual interaction provides a broader range of biological effects compared to other similar compounds .

Properties

IUPAC Name

3,4-dibutoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-5-7-15-11-9(13)10(14)12(11)16-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRWELTXMQSEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=O)C1=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183113
Record name Squaric acid dibutyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2892-62-8
Record name Dibutyl squarate
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Record name Squaric acid dibutyl ester
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Record name Squaric acid dibutyl ester
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Record name Squaric acid dibutyl ester
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Record name 3,4-Dibutoxy-3-cyclobutene-1,2-dione
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Record name DIBUTYL SQUARATE
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Synthesis routes and methods

Procedure details

Protected by a nitrogen atmosphere, a mixture of 1-butanol (64 mL), toluene (42 mL), and 1,2-dihydroxy-1-cyclobutene-3,4-dione (21.43 g, 0.1878 mole) was heated under reflux with stirring under a Dean-Stark water separator until water stopped passing over (7.6 mL of water was collected). Reflux was continued for a further 30 minutes, then the excess toluene and butanol were distilled off under reduced pressure (50-100 mm Hg) to give the title compound as a yellow liquid. The concentrate was diluted with 25 mL of methanol.
Quantity
64 mL
Type
reactant
Reaction Step One
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42 mL
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Quantity
21.43 g
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reactant
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Quantity
0 (± 1) mol
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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